4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile
Description
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a donor-acceptor-donor (D-A-D) type molecule featuring a central [1,2,5]thiadiazolo[3,4-c]pyridine core substituted with 4-methylphenyl groups at the 4- and 7-positions and a carbonitrile group at the 6-position. This compound is synthesized via sequential aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig cross-coupling reactions, enabling precise control over substituent placement . Structural confirmation is achieved through elemental analysis, high-resolution mass spectrometry, and NMR/IR spectroscopy. The compound exhibits notable luminescent properties, making it relevant for applications in organic light-emitting diodes (OLEDs) and organic semiconductors .
Properties
CAS No. |
112208-66-9 |
|---|---|
Molecular Formula |
C20H14N4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4,7-bis(4-methylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H14N4S/c1-12-3-7-14(8-4-12)17-16(11-21)22-18(20-19(17)23-25-24-20)15-9-5-13(2)6-10-15/h3-10H,1-2H3 |
InChI Key |
LRTZURXXPYJGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C3=NSN=C23)C4=CC=C(C=C4)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with p-tolyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Substitution Reactions: These reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions are derivatives of the original compound, where the bromine atoms are replaced by various nucleophiles, resulting in compounds with potentially useful properties for further applications .
Scientific Research Applications
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural framework is of interest for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile exerts its effects depends on its application:
In Organic Electronics: The compound acts as an electron acceptor or donor, facilitating charge transport in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,5]thiadiazolo[3,4-c]pyridine scaffold is versatile, with substituents dictating electronic and physical properties. Key analogues include:
DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Substituents: Di-p-tolylamino phenyl and carbonitrile groups on a benzo[c]thiadiazole core. Properties: Enhanced charge transfer due to extended conjugation, suitable for OLED emissive layers . Comparison: Replacing the pyridine core with benzo[c]thiadiazole increases electron-withdrawing strength, altering bandgap and emission profiles.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine :
- Substituents: Long alkyl chains (dodecylthio) instead of methylphenyl groups.
- Properties: Liquid crystalline behavior due to flexible alkyl chains, with applications in self-assembled materials .
- Comparison: Alkyl chains improve solubility and thermal stability but reduce luminescence efficiency compared to aromatic substituents.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Substituents: Thiazolo-pyrimidine core with cyano and methylfuran groups. Properties: Moderate yield (68%), melting point 213–215°C, and strong IR absorption at 2,209 cm⁻¹ (C≡N) . Comparison: The thiazolo-pyrimidine core introduces additional heteroatoms, increasing rigidity but reducing π-conjugation compared to thiadiazolo-pyridine systems.
Electronic and Luminescent Properties
- DTCPB : Higher electron mobility due to benzo[c]thiadiazole’s planar structure, enabling use in photovoltaic devices .
- Radical-Ion Salts (e.g., [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazolidyl): Display heterospin (S = ½) characteristics and magnetic anisotropy, contrasting with the non-radical nature of the target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Synthesis Yield | Key Properties | Applications |
|---|---|---|---|---|---|
| 4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile | Thiadiazolo[3,4-c]pyridine | 4-Methylphenyl, C≡N | Not specified | Strong luminescence, moderate rigidity | OLEDs, semiconductors |
| DTCPB | Benzo[c]thiadiazole | Di-p-tolylamino, C≡N | High | Planar structure, high electron mobility | Photovoltaics, OLEDs |
| 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine | Thiadiazolo[3,4-c]pyridine | Dodecylthio | Moderate | Liquid crystalline, high solubility | Self-assembled materials |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, methylfuran | 68% | Rigid heterocyclic, IR-active C≡N | Pharmaceutical intermediates |
Biological Activity
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring fused with a pyridine structure and substituted with two para-methylphenyl groups and a carbonitrile group. Its molecular formula is C16H14N4S, with a molecular weight of approximately 298.37 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain kinases and enzymes involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that the compound can disrupt the cell cycle and promote G2/M phase arrest.
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the antiproliferative effects on human breast cancer cells.
- Method : The MTT assay was employed to assess cell viability.
- Results : The compound exhibited an IC50 value of 0.52 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
- Study on A549 Cells :
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This inhibition could lead to reduced tumor growth and metastasis.
Antimicrobial Properties
Although primarily studied for its anticancer effects, initial findings suggest that this compound may also possess antimicrobial properties against specific bacterial strains. Further research is needed to elucidate these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
